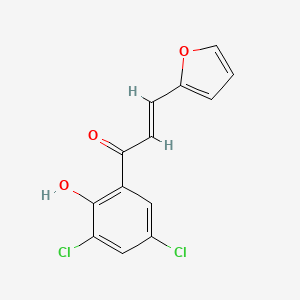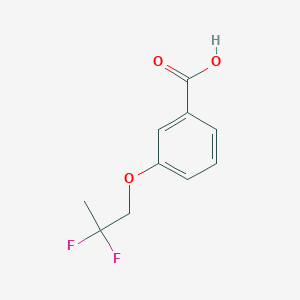
3-(2,2-Difluoropropoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoropropoxy)benzoic acid is an organic compound with the molecular formula C10H9F2O3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 2,2-difluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 2,2-difluoropropoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-(2,2-Difluoropropoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the difluoropropoxy group can influence the compound’s lipophilicity and binding affinity, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic Acid: Similar structure but with a single fluorine atom instead of the difluoropropoxy group.
3-Chlorobenzoic Acid: Contains a chlorine atom in place of the difluoropropoxy group.
3-Methoxybenzoic Acid: Features a methoxy group instead of the difluoropropoxy group.
Uniqueness
3-(2,2-Difluoropropoxy)benzoic acid is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
3-(2,2-difluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-10(11,12)6-15-8-4-2-3-7(5-8)9(13)14/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
FQMKDNNEDXTNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC(=C1)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)


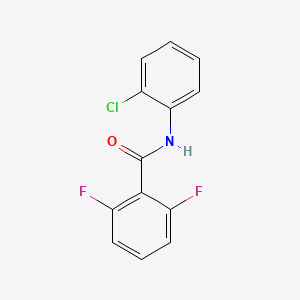

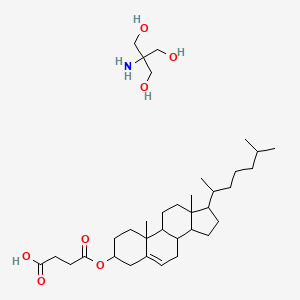
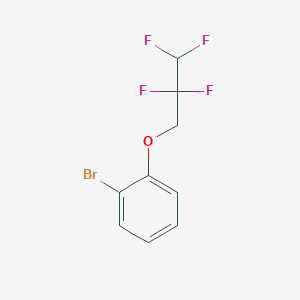

![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)

